

The Kinase Selectivity Profile of INCB018424: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of INCB018424, a potent and selective inhibitor of Janus kinases (JAKs), widely known as ruxolitinib. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and pathway visualizations to support further research and development efforts.

Core Concepts: Potency and Selectivity of INCB018424

INCB018424 is an orally bioavailable, ATP-competitive inhibitor of JAK1 and JAK2.[1] Its therapeutic efficacy in myeloproliferative neoplasms (MPNs) stems from its ability to modulate the dysregulated JAK-STAT signaling pathway.[2] A critical aspect of its pharmacological profile is its high selectivity for JAK1 and JAK2 over other kinases, which minimizes off-target effects and contributes to its safety profile.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of INCB018424 has been quantified against a broad spectrum of kinases. The half-maximal inhibitory concentration (IC50) values against the primary target kinases are summarized below.



Kinase	IC50 (nM)	Selectivity Fold (vs. JAK1)	Selectivity Fold (vs. JAK2)
JAK1	3.3	1	0.85
JAK2	2.8	1.18	1
TYK2	19	5.76	6.79
JAK3	428	129.7	152.9

Data compiled from multiple sources.[3][4][5][6]

Broad Kinase Selectivity Profile (KINOMEscan)

To further elucidate the selectivity of INCB018424, a comprehensive screen was performed against a panel of 456 kinases using the KINOMEscan® platform. The results from the HMS LINCS dataset (LSM-1139) are summarized below, showing kinases with the highest affinity. The data is presented as a percentage of the control, where a lower percentage indicates stronger binding.



Kinase	Gene Symbol	% of Control @ 1μM
JAK2	JAK2	0
JAK1	JAK1	0.5
TYK2	TYK2	2.5
ROCK2	ROCK2	10
MAP4K3	MAP4K3	12
MINK1	MINK1	13
TNIK	TNIK	14
MAP4K5	MAP4K5	15
MAP4K2	MAP4K2	16
JAK3	JAK3	20
STK10	STK10	22
ACVR1B	ACVR1B	23
MAP3K1	MAP3K1	24
FLT3	FLT3	25
TSSK1B	TSSK1B	26
GSK3A	GSK3A	27
GSK3B	GSK3B	28
MAP2K1	MAP2K1	29
MAP2K2	MAP2K2	30
CDK2	CDK2	31
CDK5	CDK5	32
PKN1	PKN1	33
PKN2	PKN2	34







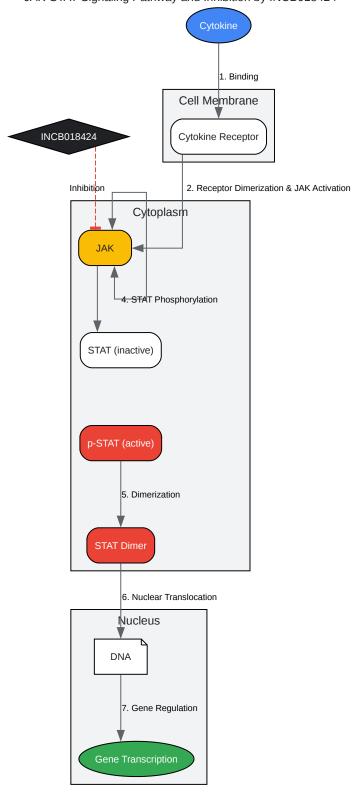
PRKCA	PRKCA	35
PRKCB	PRKCB	36

This table represents a selection of kinases with the highest affinity for INCB018424 from the KINOMEscan dataset. For a complete list, refer to the HMS LINCS data portal (Dataset ID: 20173).

Signaling Pathway Context

INCB018424 exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a crucial cascade for transmitting signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in inflammation and hematopoiesis.[2]





JAK-STAT Signaling Pathway and Inhibition by INCB018424

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Caption: The JAK-STAT signaling pathway and the inhibitory action of INCB018424.



Experimental Protocols

The determination of the kinase selectivity profile of INCB018424 relies on robust and validated experimental methodologies. Below are detailed protocols for key assays used in its characterization.

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol describes a common method for determining the IC50 of a compound against a purified kinase using a radiolabeled ATP.

Materials:

- Purified recombinant kinases (e.g., JAK1, JAK2, JAK3, TYK2)
- · Specific peptide substrate for each kinase
- [y-33P]ATP
- INCB018424 (serially diluted)
- Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
- 96-well plates
- Phosphocellulose filter plates
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing the kinase and its specific peptide substrate in the kinase assay buffer.
- Add serial dilutions of INCB018424 or vehicle (DMSO) to the wells of a 96-well plate.
- Add the kinase/substrate mixture to the wells.



- Initiate the kinase reaction by adding [y-33P]ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
- Wash the filter plate to remove unincorporated [y-33P]ATP.
- Measure the radioactivity in each well using a scintillation counter.
- Calculate the percent inhibition for each concentration of INCB018424 and determine the IC50 value by non-linear regression analysis.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a non-radioactive alternative for measuring kinase activity and are well-suited for high-throughput screening.

Materials:

- Purified recombinant kinases
- · Biotinylated peptide substrate
- INCB018424 (serially diluted)
- ATP
- · HTRF Kinase Assay Buffer
- Europium-labeled anti-phospho-specific antibody (donor)
- Streptavidin-XL665 (acceptor)



- Low-volume 384-well plates
- HTRF-compatible plate reader

Procedure:

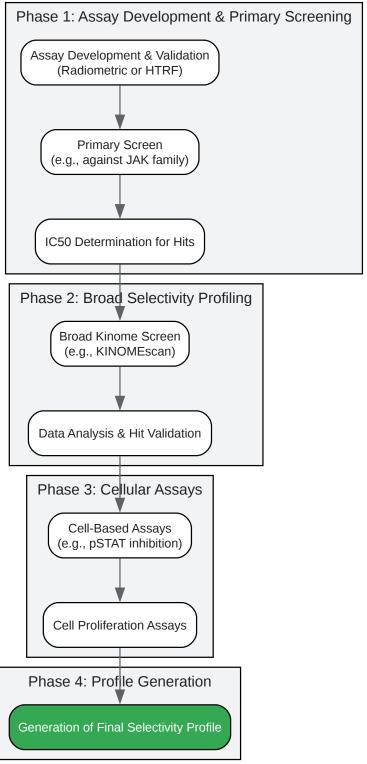
- Dispense serial dilutions of INCB018424 or vehicle (DMSO) into the wells of a 384-well plate.
- Add the kinase and biotinylated peptide substrate to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for the optimized reaction time.
- Stop the reaction and detect the phosphorylated product by adding a solution containing the Europium-labeled anti-phospho-specific antibody and Streptavidin-XL665.
- Incubate the plate for a specified time (e.g., 60 minutes) to allow for the binding of the detection reagents.
- Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
- Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and determine the IC50 value from the dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for determining the kinase selectivity profile of a compound like INCB018424.



Experimental Workflow for Kinase Selectivity Profiling



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Caption: A generalized workflow for determining the kinase selectivity of a compound.



This technical guide provides a detailed overview of the kinase selectivity profile of INCB018424, supported by quantitative data, detailed experimental protocols, and informative visualizations. This information is intended to be a valuable resource for the scientific community in the ongoing research and development of kinase inhibitors.

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